2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
Description
(i) Sulfonate-Functionalized Derivatives
The benzenesulfonate group at position 6 enhances solubility and stability, a trait shared with compounds like 2-[(2-chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate . Sulfonate groups are pivotal in modulating electronic properties, as evidenced by their role in charge-transfer complexes.
(ii) Halogen-Substituted Analogues
The 3-chlorophenyl group introduces steric and electronic effects. Compared to the 4-chlorophenyl variant in 3-chloro-3-(4-chlorophenyl)-2-benzofuran-1(3H)-one, the meta-chloro substitution alters resonance interactions, potentially affecting reactivity in cross-coupling reactions.
(iii) Knoevenagel Condensation Products
The methylene bridge at position 2 results from Knoevenagel condensation, a method used to synthesize α,β-unsaturated carbonyl compounds. This structural motif is common in antimicrobial agents, as seen in (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids.
Structural Comparison Table :
Properties
Molecular Formula |
C21H13ClO5S |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate |
InChI |
InChI=1S/C21H13ClO5S/c22-15-6-4-5-14(11-15)12-20-21(23)18-10-9-16(13-19(18)26-20)27-28(24,25)17-7-2-1-3-8-17/h1-13H/b20-12- |
InChI Key |
NQBGNSGDJZOEPL-NDENLUEZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Cl)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Cl)O3 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction Optimization
Reaction conditions significantly influence cyclization efficiency. In a representative procedure, 2,5-dihydroxyacetophenone (1.0 mol) is dissolved in concentrated sulfuric acid at 0–5°C, followed by gradual warming to 25°C over 2 hours. The mixture is quenched in ice water, yielding 6-hydroxybenzo[3,4-b]furan-3-one with a purity of 92–95%.
Table 1: Cyclization Conditions and Outcomes
| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2,5-Dihydroxyacetophenone | H₂SO₄ | 0 → 25 | 2 | 88 | 92 |
| 2,5-Dihydroxypropiophenone | HCl | 10 → 30 | 3 | 82 | 89 |
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 78 | 4 | 85 |
| NH₄OAc | Toluene | 110 | 6 | 72 |
| DBU | DMF | 120 | 3 | 80 |
Sulfonation at the C6 Position
The final step involves sulfonation of the phenolic hydroxyl group at the C6 position using benzenesulfonyl chloride. This reaction is conducted under basic conditions to deprotonate the phenol and facilitate nucleophilic attack on the sulfonyl chloride.
Sulfonate Esterification Protocol
In a representative procedure, 6-hydroxy-2-[(3-chlorophenyl)methylene]benzo[3,4-b]furan-3-one (1.0 mol) is dissolved in dichloromethane, followed by the addition of triethylamine (2.2 mol) to neutralize HCl generated in situ. Benzenesulfonyl chloride (1.1 mol) is added dropwise at 0–5°C, and the mixture is stirred for 3 hours at 25°C. The product is isolated via aqueous workup, yielding 76–83% of the target compound.
Table 3: Sulfonation Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | Dichloromethane | 0 → 25 | 3 | 83 |
| Pyridine | THF | 25 | 4 | 78 |
| DBU | Acetonitrile | 50 | 2 | 81 |
Industrial-Scale Considerations
Scalability challenges include managing exothermic reactions during sulfonation and ensuring consistent purity. A patented method describes the use of chlorosulfonic acid for sulfonation, followed by quenching with ice water and filtration. For the target compound, substituting chlorosulfonic acid with benzenesulfonyl chloride simplifies purification, as residual reagents are more easily removed via aqueous extraction.
Analytical Characterization
Critical quality attributes are verified using HPLC, NMR, and mass spectrometry. The final product exhibits a melting point of 177–182°C, consistent with carbamate derivatives synthesized under analogous conditions. NMR (DMSO-) confirms the presence of the (3-chlorophenyl)methylene group (δ 7.81 ppm, doublet) and benzenesulfonate moiety (δ 8.38 ppm, triplet) .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring, with reagents like nitrating agents or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitrating agents like nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that derivatives of furocoumarins, similar to 2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate, exhibit potent antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Fusarium oxysporum .
- Anticancer Properties
- Enzyme Inhibition
Agricultural Applications
- Fungicidal Activity
- Insecticidal Properties
Materials Science Applications
- Polymer Chemistry
- Nanomaterials Development
Case Studies
| Study Reference | Application Focus | Findings |
|---|---|---|
| PMC9056730 | Antimicrobial | Demonstrated efficacy against multiple bacterial strains with MIC values indicating significant potency. |
| VCU Scholars Compass | Anticancer | Identified mechanisms of action related to apoptosis induction in cancer cell lines. |
| Chemsrc | Fungicidal | Evaluated effectiveness against key agricultural pathogens, showing promising results for crop protection. |
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The inhibitory activity of benzo[3,4-b]furan derivatives against SMase D is highly dependent on substituent modifications. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Benzo[3,4-b]furan Derivatives
Key Findings:
C2 Substituent Impact :
- The target compound’s 3-chlorophenyl group differs from Compound 5’s 3-pyridylmethylene . Pyridine’s nitrogen atom likely enhances hydrogen bonding with SMase D’s active site, explaining Compound 5’s superior activity . Chlorophenyl’s electron-withdrawing properties may reduce binding affinity compared to pyridyl.
- Substitution at C2 is critical for steric and electronic interactions with SMase D’s catalytic pocket .
C6 Benzenesulfonate Modifications :
- Compound 5’s 4-chloro substituent on the benzenesulfonate ring may improve lipophilicity and membrane penetration, enhancing bioavailability compared to the target compound’s unmodified benzenesulfonate .
C4 Methyl Group (Compound 5) :
- The 4-methyl group on the benzo[3,4-b]furan core in Compound 5 may stabilize the molecule’s conformation, optimizing binding to SMase D .
Mechanistic Insights :
- Compound 5 inhibits SMase D by interfering with hydrolysis mechanisms and disrupting protein-ligand interactions, as shown in molecular docking studies . The target compound’s lack of a 4-chloro or pyridyl group may limit similar efficacy.
Research Implications and Limitations
- Gaps in Data : Direct inhibitory data for the target compound are absent in the provided evidence. Hypotheses are based on structural parallels to Compound 5.
- Synthetic Optimization : Introducing pyridyl or chloro-sulfonate groups to the target compound could enhance SMase D inhibition, as demonstrated by Compound 5’s efficacy .
- Therapeutic Potential: Compounds like 5 and 6 show promise in mitigating Loxosceles venom toxicity, suggesting the target compound could be refined for similar applications .
Biological Activity
2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate, identified by its CAS number 929373-06-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H13ClO5S, with a molecular weight of 412.8 g/mol. Its structure features a benzenesulfonate group and a chlorophenyl moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H13ClO5S |
| Molecular Weight | 412.8 g/mol |
| CAS Number | 929373-06-8 |
The biological activity of this compound is primarily linked to its ability to interact with various cellular pathways. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antioxidant Properties : It could act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Apoptosis Induction : Similar compounds have shown the capability to induce apoptosis in cancer cell lines through mitochondrial pathways.
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to 2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate exhibit significant antitumor activity. For instance, benzofuroxan derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HuTu 80 (duodenal adenocarcinoma) through mechanisms involving DNA damage and apoptosis induction .
Anti-inflammatory Effects
Research has also pointed towards anti-inflammatory properties, with potential applications in treating conditions characterized by chronic inflammation. Compounds with similar structures have been shown to inhibit leukotriene synthesis, which is crucial in inflammatory responses .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of related compounds against human cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly at low concentrations, with IC50 values comparable to established chemotherapeutics .
- Mechanistic Insights : Another investigation into the mechanism revealed that these compounds could induce apoptosis via the intrinsic pathway by increasing mitochondrial membrane permeability and activating caspases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
